N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(trifluoromethyl)benzamide
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Description
N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C16H10F5N5O and its molecular weight is 383.282. The purity is usually 95%.
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Biological Activity
N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(trifluoromethyl)benzamide is a compound of interest in medicinal chemistry due to its unique structural features, including the tetrazole ring and trifluoromethyl group. These characteristics contribute to its potential biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article provides an overview of the biological activity associated with this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be summarized as follows:
Property | Value |
---|---|
Molecular Formula | C12H9F5N5O |
Molecular Weight | 357.4 g/mol |
CAS Number | 921125-10-2 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The tetrazole ring can mimic carboxylate groups, facilitating binding to enzyme active sites or receptor pockets. The difluorophenyl and trifluoromethyl groups enhance binding affinity through hydrophobic interactions and potential halogen bonding, which are crucial for its pharmacological effects.
Anticancer Activity
Recent studies have shown that this compound exhibits significant anticancer properties. For instance:
- In vitro Studies : The compound demonstrated cytotoxic activity against various cancer cell lines, including non-small cell lung cancer (NCI-H23), colon cancer (HCT-15), and prostate cancer (DU-145). The IC50 values ranged from 2.28 μM to 6.38 μM across different cell types .
- Mechanism : The anticancer mechanism involves the induction of apoptosis through cell cycle arrest at the G2/M phase. This was evidenced by downregulation of Bcl-2 and upregulation of Bax expression, suggesting a pro-apoptotic pathway .
Anti-inflammatory Activity
The compound also exhibits anti-inflammatory properties:
- Inhibition of Cytokine Production : In vivo studies indicated that it significantly reduced TNF-alpha levels in models of acute inflammation, highlighting its potential as a therapeutic agent for inflammatory diseases .
- Target Interaction : Docking studies suggest that the compound interacts with p38 MAPK pathways, which are critical in inflammation signaling .
Antimicrobial Activity
Preliminary assessments have indicated potential antimicrobial activity:
- Bacterial Inhibition : The compound was tested against Gram-positive and Gram-negative bacteria. Results showed notable inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Case Studies
Several studies have focused on the synthesis and biological evaluation of derivatives related to this compound:
- Synthesis Pathways : Various synthetic routes have been explored, including cycloaddition reactions for tetrazole formation followed by alkylation processes. These methods optimize yield and purity for subsequent biological testing.
- Comparative Studies : Research comparing different derivatives has revealed that modifications in the benzamide structure can significantly affect biological activity, emphasizing the importance of structural optimization in drug design .
Properties
IUPAC Name |
N-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]-3-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10F5N5O/c17-12-5-4-11(7-13(12)18)26-14(23-24-25-26)8-22-15(27)9-2-1-3-10(6-9)16(19,20)21/h1-7H,8H2,(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASWXAAXRHBSPEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(=O)NCC2=NN=NN2C3=CC(=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10F5N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.